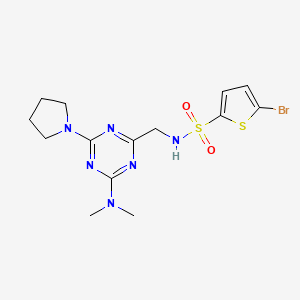
5-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a compound with interesting properties, showing promise in various fields including medicinal chemistry and industrial applications. It's characterized by its complex molecular structure that includes bromine, dimethylamino, and sulfonamide groups, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination: The synthesis begins with the bromination of thiophene-2-sulfonamide. This process generally involves the use of bromine or N-bromosuccinimide (NBS) under controlled temperature conditions.
Formation of Triazine Derivative: The next step involves the formation of the 1,3,5-triazin-2-yl)methyl derivative. This is achieved through a nucleophilic substitution reaction, where the thiophene-2-sulfonamide reacts with a dimethylamino-pyrrolidine-triazine intermediate under alkaline conditions.
Final Coupling: The final step is the coupling of the brominated thiophene-2-sulfonamide with the triazine intermediate. This is typically performed under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation and ensure high yield.
Industrial Production Methods
In industrial settings, the process is scaled up using continuous flow chemistry techniques. This involves automated systems that control reaction conditions (temperature, pressure, and reagent flow) to optimize yield and purity. Key considerations include the use of catalysts and solvents that minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or other reactive sites, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃) for nucleophilic substitution; bromine (Br₂), chlorinating agents for electrophilic substitution
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophene ring
Amines: From reduction of nitro groups
Substituted Derivatives: Introduction of various functional groups through substitution reactions
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalysis for various chemical reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Bioactive Molecules: Potential precursor for drugs targeting specific biological pathways.
Medicine
Pharmaceuticals: Research on its application in drug development, especially for compounds requiring specific targeting in cells or tissues.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. Its sulfonamide group is known to interact with enzyme active sites, inhibiting their function.
Pathways Involved
The primary pathways involved include:
Enzyme Inhibition: Blocking the activity of enzymes critical for biological processes.
Signal Transduction Modulation: Altering cellular signaling pathways, impacting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide
5-Iodo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide
5-Bromo-N-((4-(diethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide
Uniqueness
Functional Groups: Unique combination of bromine, dimethylamino, and sulfonamide groups.
Reactivity: Higher reactivity due to the presence of bromine, making it suitable for various chemical modifications.
Applications: Broader range of applications in scientific research and industry due to its distinctive molecular structure.
Properties
IUPAC Name |
5-bromo-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN6O2S2/c1-20(2)13-17-11(18-14(19-13)21-7-3-4-8-21)9-16-25(22,23)12-6-5-10(15)24-12/h5-6,16H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPNUDABIFBBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE](/img/structure/B2546384.png)
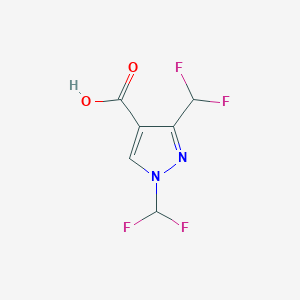
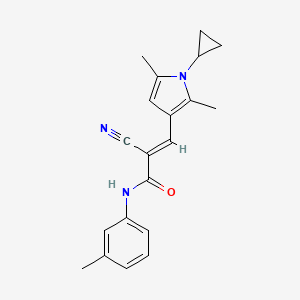
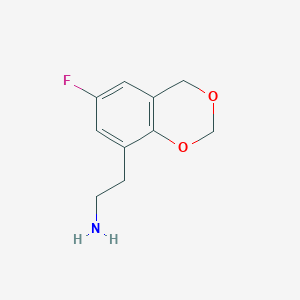
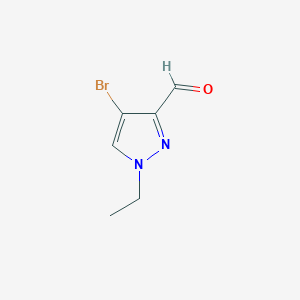

![5-BROMO-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2546395.png)
![5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine](/img/structure/B2546396.png)
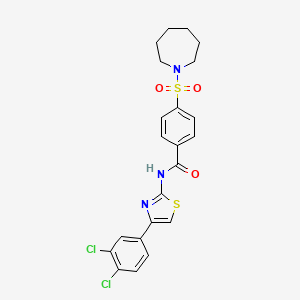
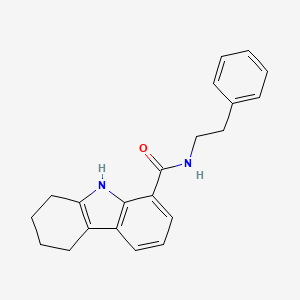
![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)

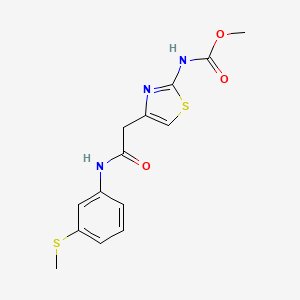
![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)
